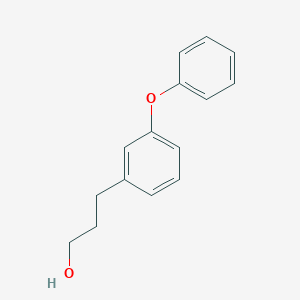

3-(3-Phenoxyphenyl)propan-1-ol

概述

描述

3-(3-Phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(3-Phenoxyphenyl)propan-1-ol involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate is then esterified with methanol in the presence of p-toluene sulfonic acid, followed by reduction with sodium borohydride to give this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

化学反应分析

Reduction of Methyl 3-(3-Phenoxyphenyl)propanoate

This alcohol is synthesized via reduction of methyl 3-(3-phenoxyphenyl)propanoate using two primary methods:

Lithium Aluminium Hydride (LiAlH₄) Reduction

- Reagents : LiAlH₄, tetrahydrofuran (THF), water .

- Conditions : Reaction at 0°C, followed by warming to 22°C and acidification with HCl.

- Yield : 100% (gas-liquid chromatography) .

- Mechanism : LiAlH₄ acts as a strong reducing agent, converting esters to primary alcohols via nucleophilic acyl substitution.

Sodium Borohydride (NaBH₄) Reduction

- Reagents : NaBH₄, polyethylene glycol (PEG-400), HCl .

- Conditions : Stirring at 65°C for 10 hours.

- Yield : 77.2% .

- Advantage : Safer than LiAlH₄, with PEG-400 enhancing reactivity .

| Reduction Method | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF/H₂O | 0°C → 22°C | 100% | |

| NaBH₄ | PEG-400 | 65°C | 77.2% |

Iodination to 1-(3-Iodopropyl)-3-phenoxybenzene

The alcohol undergoes iodination to form a key intermediate for phosphonosulfonates :

- Reagents : I₂, triphenylphosphine (PPh₃), potassium iodide (KI), imidazole.

- Conditions : Room temperature, dichloromethane solvent.

- Yield : 93.2% after purification .

- Mechanism : Appel reaction, where PPh₃ facilitates iodide substitution via an intermediate oxonium ion.

Reaction Pathway :

- Activation of the hydroxyl group by PPh₃/I₂ to form a phosphonium intermediate.

- Nucleophilic attack by iodide (from KI) to replace the hydroxyl group .

Oxidation and Functionalization

While direct oxidation of 3-(3-phenoxyphenyl)propan-1-ol is not explicitly detailed in the sources, analogous reactions suggest potential pathways:

- Oxidation to Carboxylic Acid : Strong oxidants (e.g., KMnO₄) could convert the primary alcohol to 3-(3-phenoxyphenyl)propanoic acid.

- Amination : Derivatives like 3-Amino-3-(3-phenoxyphenyl)propan-1-ol (PubChem CID: 44891239) indicate possible reductive amination routes .

Table 1: Comparative Reduction Methods

| Parameter | LiAlH₄ Method | NaBH₄ Method |

|---|---|---|

| Reagent Hazard | High (flammable) | Low (safer handling) |

| Solvent | THF/H₂O | PEG-400 |

| Temperature | 0°C → 22°C | 65°C |

| Yield | 100% | 77.2% |

Table 2: Iodination Reaction Parameters

| Component | Role | Quantity |

|---|---|---|

| I₂ | Iodine source | 12.8 g (50 mmol) |

| PPh₃ | Activating agent | 13.1 g (50 mmol) |

| KI | Iodide source | 0.8 g (5 mmol) |

| Imidazole | Catalyst | 6.82 g (100 mmol) |

科学研究应用

Pharmaceutical Development

3-(3-Phenoxyphenyl)propan-1-ol serves as a precursor for the synthesis of pharmaceutical compounds. Its structure allows it to interact with biological targets effectively, making it valuable in drug design.

Case Study:

A study demonstrated the compound's potential as an intermediate in synthesizing analgesics and anti-inflammatory drugs, showcasing its efficacy in modifying existing pharmaceutical frameworks to enhance therapeutic effects.

Research indicates that this compound exhibits biological activities that can influence cellular processes. It has been studied for its role in enzyme inhibition and receptor modulation.

Mechanism of Action:

The compound interacts with specific enzymes or receptors, potentially leading to significant biological effects such as:

- Inhibition of Enzyme Activity: Affecting metabolic pathways.

- Modulation of Receptor Signaling: Influencing cellular responses.

Agricultural Applications

Due to its phenoxy group, this compound has been explored for use in agrochemicals, particularly as an insecticide or herbicide. Its effectiveness against various pests highlights its utility in agricultural settings.

Example Application:

The compound has been evaluated for its effectiveness against common agricultural pests, demonstrating a favorable safety profile and efficacy compared to traditional pesticides.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced efficacy in analgesics |

| Biological Research | Study of enzyme interactions | Potential for enzyme inhibition |

| Agricultural Chemicals | Use as an insecticide or herbicide | Effective against pests with low toxicity |

作用机制

The mechanism of action of 3-(3-Phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can modulate biochemical pathways, resulting in the compound’s observed effects .

相似化合物的比较

Similar Compounds

- 3-Phenoxybenzyl alcohol

- 3-Phenoxyphenylacetic acid

- 3-Phenoxyphenylmethanol

Uniqueness

3-(3-Phenoxyphenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

生物活性

3-(3-Phenoxyphenyl)propan-1-ol, also referred to as a phenolic compound, has garnered attention in various research fields due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18O2. The compound can be synthesized through various methods, including the reduction of 3-(3-phenoxyphenyl)-2-propenoic acid using sodium borohydride in polyethylene glycol (PEG) as a solvent, yielding high purity and good yields .

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer agent and its effects on other biological systems.

Neuroprotective Effects

Research has indicated that phenolic compounds can exert neuroprotective effects. In particular, studies have shown that similar phenolic structures can inhibit oxidative stress and inflammation in neuronal cells. This suggests that this compound may also possess neuroprotective properties, although direct evidence is still required.

Pharmacological Properties

The pharmacological properties of this compound are influenced by its chemical structure. The presence of the phenoxy group is significant for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that it may act through modulation of signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

A variety of studies highlight the biological activity of this compound:

属性

IUPAC Name |

3-(3-phenoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMRBRDDGQJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472358 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106797-69-7 | |

| Record name | Benzenepropanol,3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(3-Phenoxyphenyl)propan-1-ol in pharmaceutical research?

A1: this compound serves as a crucial building block in the multi-step synthesis of phosphonosulfonates, specifically BPH-652 []. The research highlights its role as a key intermediate, implying its importance in accessing the final compound with potential therapeutic applications.

Q2: Can you describe the synthetic route used to produce this compound?

A2: The paper outlines a four-step synthesis of this compound starting from 3-phenoxybenzaldehyde []. First, 3-phenoxybenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate then undergoes esterification with methanol using p-toluenesulfonic acid as a catalyst. The resulting ester is reduced with sodium borohydride to produce this compound. Finally, iodination with iodine and triphenylphosphine, using potassium iodide and imidazole, yields the desired 1-(3-iodopropyl)-3-phenoxy benzene, a direct derivative of this compound. This efficient synthetic route achieves an overall yield of 55.6% [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。